molecular formula C9H5Cl2FO2 B13726668 3,4-Dichloro-2-fluorocinnamic acid

3,4-Dichloro-2-fluorocinnamic acid

Cat. No.: B13726668
M. Wt: 235.04 g/mol
InChI Key: DQKZHAUQTNMIOE-DUXPYHPUSA-N
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Description

3,4-Dichloro-2-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-fluorocinnamic acid typically involves the following steps:

    Nitration Reaction: The starting material undergoes nitration to introduce nitro groups.

    Reduction Reaction: The nitro groups are reduced to amines.

    Diazotization Reaction: The amines are converted to diazonium salts.

    Fluorination Reaction: The diazonium salts are fluorinated to introduce the fluorine atom.

    Chlorination Reaction: The final step involves chlorination to introduce chlorine atoms.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available raw materials and optimized reaction conditions to maximize yield and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluorocinnamic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

3,4-Dichloro-2-fluorocinnamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluorocinnamic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,4-Dichloro-2-fluorocinnamic acid include:

Uniqueness

This compound is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)/b4-2+

InChI Key

DQKZHAUQTNMIOE-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)F)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)Cl)Cl

Origin of Product

United States

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